Quinabactin

Descripción general

Descripción

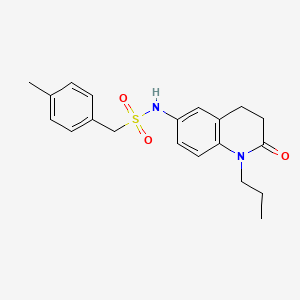

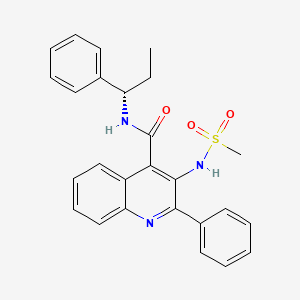

Quinabactin is a sulfonamide abscisic acid (ABA) agonist . It preferentially activates dimeric ABA receptors and possesses ABA-like potency in vivo . In Arabidopsis, the transcriptional responses induced by quinabactin are highly correlated with those induced by ABA treatments .

Synthesis Analysis

Quinabactin has been used to effectively improve crop drought tolerance and preserve yield under drought stress . The structural optimization of quinabactin led to the identification of AM1 fluorine derivatives .

Molecular Structure Analysis

The X-ray crystal structure of the PYL2-quinabactin-Hab1 ternary complex has been solved at 1.98-Å resolution . Quinabactin forms a hydrogen bond with the receptor/PP2C “lock” hydrogen bond network, a structural feature absent in pyrabactin-receptor/PP2C complexes .

Chemical Reactions Analysis

While specific chemical reactions involving Quinabactin are not detailed in the search results, it’s known that Quinabactin is a sulfonamide ABA agonist .

Physical And Chemical Properties Analysis

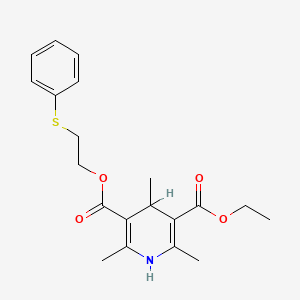

Quinabactin has a molecular formula of C20H24N2O3S and an average mass of 372.481 Da .

Aplicaciones Científicas De Investigación

Quinabactin: A Comprehensive Analysis of Scientific Research Applications: Quinabactin is a synthetic compound that acts as an abscisic acid (ABA) agonist, influencing various physiological processes in plants. Below is a detailed analysis of its unique applications across different scientific research fields:

Drought Resistance in Crops

Quinabactin has been shown to enhance drought tolerance in plants such as Arabidopsis and soybean by inducing ABA-like biological responses. This includes the inhibition of seed germination and control of leaf water loss, which are critical factors in improving crop resilience to water scarcity .

Guard Cell Closure Mechanism

Research indicates that Quinabactin preferentially activates dimeric ABA receptors, leading to guard cell closure in plants. This mechanism is vital for maintaining plant water balance, especially under drought stress conditions .

Agricultural Productivity

By mimicking ABA’s effects, Quinabactin can potentially be used to regulate plant growth and development, thereby improving agricultural productivity. Its ability to induce ABA-like responses makes it a valuable tool for agricultural biotechnology .

Structural Optimization for Enhanced Efficacy

The structural optimization of Quinabactin has led to the identification of derivatives with improved efficacy. These derivatives have the potential to be fine-tuned for better binding to ABA receptors and more desirable plant phenotypes .

Seed Germination Control

Quinabactin’s influence on seed germination can be leveraged to control the timing of germination, which is crucial for crop management and yield optimization .

Water Loss Regulation

Through its ABA-like activity, Quinabactin can help regulate water loss in plants, which is particularly beneficial for crops grown in arid regions or during periods of drought .

Mecanismo De Acción

Target of Action

Quinabactin primarily targets the Abscisic Acid (ABA) receptors . These receptors, known as PYR/PYL/RCAR , play a crucial role in plant responses to abiotic stress . Quinabactin preferentially activates dimeric ABA receptors , which are key targets for controlling transpiration .

Mode of Action

Quinabactin interacts with its targets by forming a hydrogen bond with the receptor/PP2C “lock” hydrogen bond network . This interaction stabilizes the receptors in a conformation that inhibits clade A type II C protein phosphatases (PP2Cs), leading to downstream SnRK2 kinase activation .

Biochemical Pathways

The activation of SnRK2 kinases by Quinabactin leads to numerous cellular outputs . This includes the activation of stress-responsive genes and the inhibition of seed germination . The affected pathways and their downstream effects play a central role in plant responses to abiotic stress, such as drought .

Result of Action

Quinabactin’s action results in a range of ABA-like biological responses. This includes the inhibition of seed germination, control of leaf water loss, and enhancement of drought tolerance in plants like Arabidopsis and soybean . The effects of Quinabactin are sufficiently similar to those of ABA that it can rescue multiple phenotypes observed in the ABA-deficient mutant aba2 .

Direcciones Futuras

Quinabactin has been used to improve crop drought tolerance . It has defined pyrabactin resistance 1 (PYR1) and its close relatives as key targets for controlling transpiration . Future research may focus on further optimizing Quinabactin and its derivatives for improving drought resistance in various crops .

Propiedades

IUPAC Name |

1-(4-methylphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-3-12-22-19-10-9-18(13-17(19)8-11-20(22)23)21-26(24,25)14-16-6-4-15(2)5-7-16/h4-7,9-10,13,21H,3,8,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHKSUMLZQXFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinabactin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

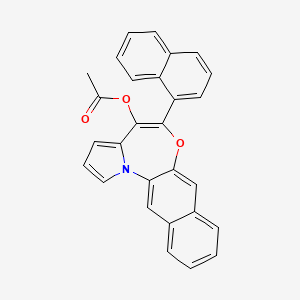

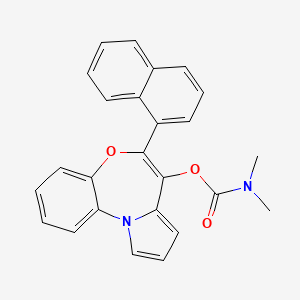

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopentyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B1678565.png)

![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(2,2,3,3,3-pentatritiopropanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678566.png)

![1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea](/img/structure/B1678567.png)

![3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide](/img/structure/B1678574.png)

![3-[(3-methylphenyl)methyl-[(3-phenoxyphenyl)methyl]amino]propanoic Acid](/img/structure/B1678575.png)